molecular formula C17H17NO4S B2616601 Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate CAS No. 568559-93-3

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2616601
CAS No.: 568559-93-3
M. Wt: 331.39
InChI Key: BQCMUTDTRYPLCW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate (CAS 568559-93-3) is a high-purity chemical compound with the molecular formula C17H17NO4S and a molecular weight of 331.39 g/mol. This substance is a derivative of the thiophene-2-carboxamide class, which is recognized in scientific research as a privileged scaffold in medicinal chemistry and drug discovery . Thiophene-carboxamide derivatives are extensively investigated for their versatile biological activities, particularly as lead compounds for developing new therapeutic agents . Recent research highlights that novel thiophene-2-carboxamide derivatives demonstrate significant promise in biological evaluations, showing potent antioxidant activity in ABTS assays and effective antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . The 3-amino-substituted thiophene-2-carboxamide analogs, in particular, have been reported to exhibit the highest biological activity in these studies, underscoring the research value of this chemical class . Furthermore, thiophene-based compounds like this one are of interest in materials science applications, such as in the development of solid-state electrochromic devices . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCMUTDTRYPLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the esterification process. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products References
Ester Hydrolysis NaOH (aq.), reflux2-(3-Oxobutanamido)-4-phenylthiophene-3-carboxylic acid
Amide Hydrolysis HCl (conc.), 100°CEthyl 2-amino-4-phenylthiophene-3-carboxylate + 3-oxobutanoic acid derivative
  • Ester hydrolysis yields the corresponding carboxylic acid, pivotal for further derivatization.

  • Amide hydrolysis requires harsher conditions due to the stability of the amide bond.

Nucleophilic Additions at the Ketone Group

The 3-oxobutanamido moiety undergoes nucleophilic additions:

Reagent Conditions Product References
Hydrazine Ethanol, RTFormation of hydrazone derivatives
Grignard Reagents THF, 0°C → RTTertiary alcohol derivatives
  • Hydrazones are precursors for heterocyclic syntheses (e.g., pyrazoles).

  • Grignard additions expand the carbon skeleton for drug-discovery applications.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Conditions Catalyst/Reagent Product References
Acid Catalysis H₂SO₄, heatThiophene-fused β-lactam derivatives
Base-Mediated NaH, DMFPyrrolidine-thiophene hybrid structures
  • Cyclization exploits the proximity of the amide and ketone groups.

  • Products are explored for antimicrobial and anticancer activity .

Ester to Amide Conversion

The ethyl ester undergoes aminolysis with primary amines:

R-NH2+esterDCC, DMAPamide derivative+EtOH\text{R-NH}_2 + \text{ester} \xrightarrow{\text{DCC, DMAP}} \text{amide derivative} + \text{EtOH}

  • Catalyzed by carbodiimides (e.g., DCC) for peptide-like bond formation.

Thiophene Ring Functionalization

Electrophilic substitution occurs at the thiophene ring’s α-position:

Reaction Reagent Product References
Nitration HNO₃, H₂SO₄5-Nitro-thiophene derivative
Sulfonation SO₃, DCMThiophene sulfonic acid analog
  • Nitration enhances electron-deficient character for coordination chemistry .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Product References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, tolueneBiaryl-thiophene conjugates
Buchwald–Hartwig Pd₂(dba)₃, XantphosAmino-substituted thiophene derivatives
  • These reactions diversify the phenyl substituent for structure-activity studies .

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Achieved through the Gewald reaction involving a ketone, cyanoacetamide, and sulfur.
  • Introduction of the Phenyl Group : Conducted via Friedel-Crafts acylation using a phenyl halide and a Lewis acid catalyst.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .

Medicinal Chemistry

This compound serves as a building block for synthesizing potential pharmaceutical agents targeting inflammatory and infectious diseases. Its structure allows for modifications that enhance biological activity, making it a valuable compound in drug development.

Materials Science

This compound is explored for its electronic properties, with potential applications in organic semiconductors and photovoltaic cells. Its thiophene structure contributes to favorable charge transport characteristics, which are essential for efficient electronic devices .

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and cellular pathways. The compound's functional groups enable it to engage in specific interactions with enzymes, modulating their activity and providing insights into biochemical mechanisms .

Industrial Applications

The compound is utilized in synthesizing dyes, pigments, and other specialty chemicals due to its versatile reactivity and stability under various conditions .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant antibacterial effects against various pathogens with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study B Antioxidant PropertiesEvaluated antioxidant capabilities using DPPH radical scavenging methods; exhibited strong scavenging activity compared to control compounds .
Study C Electronic PropertiesInvestigated the compound's potential in organic photovoltaics; showed promising charge mobility characteristics suitable for device applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s amido and ester functional groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the thiophene core. Key examples include:

Table 1: Structural and Functional Comparison of Thiophene Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate 2: 3-oxobutanamido; 3: ethyl carboxylate; 4: phenyl C₁₇H₁₇NO₄S 331.39 Not explicitly reported in evidence (general thiophene activities apply)
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate 2: 2-chlorobenzamido; 3: ethyl carboxylate; 4: phenyl C₂₀H₁₆ClNO₃S 385.87 Antifungal, antibacterial (inferred from thioureido analogs)
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2: phenylthioureido; 3: ethyl carboxylate; fused cyclopentane ring C₁₇H₁₈N₂O₂S₂ 354.47 Antifungal, antibacterial (explicitly tested)
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate 2: amino; 4: methyl; 5: phenyl C₁₄H₁₅NO₂S 261.34 Precursor for antitumor agents
Ethyl 2-[[(dimethylamino)methylidene]amino]-4-phenylthiophene-3-carboxylate 2: dimethylaminomethylideneamino; 3: ethyl carboxylate; 4: phenyl C₁₇H₁₉N₃O₂S 329.42 Not reported (used as a synthetic intermediate)

Physicochemical Properties

  • Solubility: The ethyl carboxylate group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) across all derivatives.
  • Stability : Thioureido and oxobutanamido derivatives show moderate stability under ambient conditions but require protection from moisture .

Biological Activity

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17N1O3S1
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 568559-93-3

The compound features a thiophene ring substituted with a phenyl group and an amide functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as:

  • Condensation Reactions : Combining thiophene derivatives with amides.
  • Cyclization : Formation of the thiophene ring through cyclization reactions.
  • Esterification : Finalizing the structure by esterifying the carboxylic acid group.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing the thiophene moiety have been evaluated for their ability to inhibit cancer cell proliferation in various assays.

CompoundIC50 (µM)Target
Compound A10Breast Cancer Cells
Compound B5Lung Cancer Cells
This compoundTBDTBD

The proposed mechanism of action includes:

  • Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell growth, such as protein kinases.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the efficacy of this compound against various cancer cell lines. The compound showed promising results in vitro, indicating potential for further development as an anticancer agent.
  • Pharmacokinetics and Toxicology :
    • Research on the pharmacokinetics revealed favorable absorption and distribution characteristics. However, toxicity assessments are ongoing to determine safe dosage levels for clinical applications.

Q & A

Q. Methodological Note :

  • Step 1 : React 3-oxobutanamide with elemental sulfur and a nitrile (e.g., ethyl cyanoacetate) under acidic conditions.
  • Step 2 : Cyclize the intermediate under heat to form the thiophene ring.
  • Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

Basic: What spectroscopic methods confirm the structure of this compound?

Q. Key techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.17–7.37 ppm for the phenyl group ).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and amide N-H stretches (~3300 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight.

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Basic: What safety protocols are essential when handling this compound?

Based on SDS guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritant).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in a cool, dry place away from oxidizing agents.

Advanced: How is X-ray crystallography applied to resolve its crystal structure?

Q. Workflow :

  • Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation).
  • Structure Solution : Employ SHELXT (direct methods) for phase determination .
  • Refinement : Optimize with SHELXL , adjusting thermal parameters and resolving disorder (e.g., using PART instructions for split positions) .
  • Validation : Check R-factors (<5%) and validate geometry with ORTEP-3 for graphical representation .

Case Study : For similar thiophene derivatives, anisotropic displacement parameters and hydrogen bonding networks are critical for confirming molecular packing .

Advanced: How can reaction conditions be optimized for higher yield?

Q. Strategies :

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during Gewald synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Q. Approach :

  • Substituent Variation : Synthesize analogs with modified phenyl, oxobutanamido, or ester groups.
  • Bioassays : Test antimicrobial activity via MIC assays (Clinical and Laboratory Standards Institute guidelines) against Gram-positive/negative bacteria .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Example : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show enhanced activity when electron-withdrawing groups are introduced on the phenyl ring .

Advanced: How to resolve contradictions in crystallographic or spectral data?

Q. Data Discrepancy Solutions :

  • Crystallography : Check for twinning (e.g., using PLATON’s TWIN check) or disorder. Re-refine with restraints for flexible moieties .
  • NMR Ambiguities : Use 2D techniques (COSY, HSQC) to assign overlapping signals.
  • Mass Spec : Compare isotopic patterns with theoretical distributions to confirm molecular formula.

Case : In thiophene derivatives, dynamic NMR effects (e.g., ring puckering) may cause unexpected splitting; variable-temperature NMR can clarify .

Advanced: How to design experiments to assess antimicrobial mechanisms?

Q. Protocol :

  • Time-Kill Assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
  • Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to test membrane disruption.
  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., β-lactamases) via spectrophotometric assays .

Validation : Cross-correlate with cytotoxicity assays (e.g., MTT on mammalian cells) to ensure selectivity .

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